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Compound of Interest

Compound Name: 2-Morpholin-4-YL-2-oxoethanol

Cat. No.: B118212 Get Quote

Note on "2-Morpholin-4-yl-2-oxoethanol": Extensive literature searches did not yield specific

data regarding the biological activity or application of "2-Morpholin-4-yl-2-oxoethanol" in drug

discovery and development. However, the morpholine scaffold is a well-established and highly

valued pharmacophore in medicinal chemistry. This document provides detailed application

notes and protocols for a representative morpholine derivative, 2-(3,4-dichlorophenoxy)-N-(2-

morpholin-4-ylethyl)acetamide, to illustrate the role and investigation of this class of

compounds in drug discovery.

Introduction to the Morpholine Scaffold in Drug
Discovery
The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structure

of bioactive molecules. Its presence can confer advantageous physicochemical properties,

such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2]

Morpholine derivatives have demonstrated a wide array of pharmacological activities, including

anticancer, anti-inflammatory, analgesic, and antimicrobial effects, making them a versatile

scaffold for the design of novel therapeutics.[3][4]

Application Notes: 2-(3,4-dichlorophenoxy)-N-(2-
morpholin-4-ylethyl)acetamide
Compound: 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide is a selective sigma-1

(σ1) receptor ligand that has been investigated for its antinociceptive (pain-relieving)
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properties.[5][6]

Mechanism of Action: This compound exhibits high affinity for the σ1 receptor, a unique ligand-

operated chaperone protein located at the endoplasmic reticulum.[5][6] By binding to the σ1

receptor, it modulates downstream signaling pathways involved in pain perception. The

morpholine ring is crucial for its interaction with the receptor, forming a salt bridge with key

amino acid residues in the binding pocket.[5]

Data Presentation
The following table summarizes the in vitro binding affinity of 2-(3,4-dichlorophenoxy)-N-(2-

morpholin-4-ylethyl)acetamide for sigma receptors.

Compound Target K_i_ (nM)
Selectivity (σ2/
σ1)

Reference

2-(3,4-

dichlorophenoxy)

-N-(2-morpholin-

4-

ylethyl)acetamid

e

Sigma-1 (σ1)

Receptor
42 36-fold [5][6]

2-(3,4-

dichlorophenoxy)

-N-(2-morpholin-

4-

ylethyl)acetamid

e

Sigma-2 (σ2)

Receptor
>1500 - [5][6]

Experimental Protocols
Synthesis of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-
ylethyl)acetamide
This protocol describes a general method for the synthesis of N-(2-morpholin-4-

ylethyl)acetamide derivatives.
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Materials:

2-chloro-1-(morpholin-4-yl)ethanone

Substituted amine (in this case, an appropriate precursor to the 2-(3,4-

dichlorophenoxy)ethylamino moiety)

Triethylamine

Anhydrous potassium iodide

N,N-dimethylformamide (DMF)

Ethyl acetate

Water

Ethanol

Procedure:

Dissolve equimolar amounts of 2-chloro-1-(morpholin-4-yl)ethanone, triethylamine, and

anhydrous potassium iodide in DMF with stirring at room temperature.[7]

Slowly add a solution of the desired amine (0.05 mol) dropwise to the mixture.[7]

Continue stirring the reaction mixture at ambient temperature for 12 hours.[7]

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile

phase of ethyl acetate and petroleum ether (3:2).[7]

Upon completion, purify the mixture by extracting with ethyl acetate and water multiple times.

[7]

Recover the product from the ethyl acetate layer by slow evaporation at standard ambient

temperature.[7]
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Wash the isolated compound with water, dry it, and recrystallize from ethanol to obtain the

final product.[7]

Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

(K_i_) of a test compound for the σ1 receptor.[8][9][10]

Materials:

Guinea pig liver membranes (a rich source of σ1 receptors)[9]

[³H]-(+)-pentazocine (radioligand)

Test compound (e.g., 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide)

Haloperidol (for determining non-specific binding)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

96-well microplates

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well microplate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine

(near its K_d_ value), and varying concentrations of the test compound.

For total binding, add only the radioligand and buffer. For non-specific binding, add the

radioligand, buffer, and a high concentration of haloperidol.[2]

Add the guinea pig liver membrane preparation to each well to initiate the binding reaction.
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Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach

equilibrium.[2]

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This

separates the bound radioligand from the unbound.

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound

radioligand.

Place the filters in scintillation vials, add the scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis of the competition

curve.

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_),

where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

In Vivo Nociception Assay: Formalin Test
The formalin test is a widely used model of inflammatory pain in rodents to evaluate the

analgesic effects of test compounds.[4][11][12]

Materials:

Male Swiss Webster mice (or other suitable rodent model)

Test compound dissolved in an appropriate vehicle

Formalin solution (e.g., 2.5% in saline)

Observation chambers

Syringes for administration
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Procedure:

Acclimatize the animals to the testing environment by placing them in individual observation

chambers for at least 20 minutes before the experiment.[11]

Administer the test compound or vehicle to the animals via the desired route (e.g.,

intraperitoneal, oral, or local injection into the paw) at a predetermined time before the

formalin injection.[5]

Inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar

surface of the right hind paw of each mouse.[5]

Immediately after the injection, record the amount of time the animal spends licking or biting

the injected paw. The observation is divided into two phases:

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.[4]

Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.[4]

Compare the total licking/biting time in the treated groups with the vehicle control group for

both phases. A significant reduction in this time indicates an antinociceptive effect.
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Caption: General workflow for the discovery and preclinical evaluation of a novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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